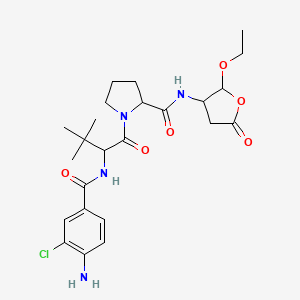
VX-765
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VX-765 involves multiple steps, including the formation of the prolinamide backbone and the subsequent attachment of the amino-chlorobenzoyl, methylvalyl, and ethoxytetrahydrofuranyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective while maintaining the integrity of the compound .
化学反応の分析
Types of Reactions
VX-765 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target enzymes.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
科学的研究の応用
VX-765 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
作用機序
The compound exerts its effects by inhibiting caspase-1 and caspase-4, enzymes that play a crucial role in the inflammatory response. By blocking these enzymes, the compound prevents the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like interleukin 1β and interleukin 18 .
類似化合物との比較
Similar Compounds
VX-765: Another caspase-1 inhibitor with a similar mechanism of action.
Pralnacasan: A related compound targeting the same enzymes but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer high selectivity and potency in inhibiting caspase-1 and caspase-4. This makes it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C24H33ClN4O6 |
|---|---|
分子量 |
509.0 g/mol |
IUPAC名 |
1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31) |
InChIキー |
SJDDOCKBXFJEJB-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














